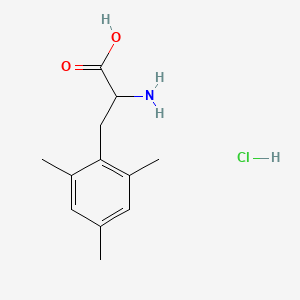

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride” is an amino acid derivative with a unique structure . It has a molecular weight of 243.73 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is “2-amino-3-mesitylpropanoic acid hydrochloride” and its InChI code is "1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H" . This suggests that the compound contains a mesityl group (2,4,6-trimethylphenyl) attached to the third carbon of a propanoic acid molecule, with an amino group on the second carbon.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 243.73 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, often with a furan or thiophene nucleus. These compounds are synthesized with yields ranging from 48-94% and have applications in various chemical reactions (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Polymorphism Studies

- Polymorphic forms of compounds related to this compound have been characterized using spectroscopic and diffractometric techniques. This research aids in understanding the physical and analytical characterization of these polymorphs (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis of Diorganotin(IV) Compounds

- Diorganotin(IV) compounds derived from amino propanoic acids, related to this compound, have been synthesized and studied. These studies provide insights into the molecular structures and potential applications of these compounds in organometallic chemistry (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).

Peptide Syntheses

- This compound is used in peptide synthesis, particularly in the preparation of peptides with specific ester modifications. These peptides can be converted into free peptides under mild conditions, indicating its utility in peptide chemistry (Stewart, 1967).

Synthesis of Optically Active Compounds

- The synthesis of optically active compounds using intermediates derived from this compound has been studied. These methods are crucial for the preparation of enantiopure compounds in pharmaceutical research (Shiraiwa et al., 1998).

Development of Novel Uterine Relaxants

- Novel compounds synthesized from this compound have been explored as potential uterine relaxants. These studies contribute to the development of new therapeutics in obstetrics and gynecology (Viswanathan, Kodgule, & Chaudhari, 2005).

Applications in Biochemistry and Organic Synthesis

- This compound is used in various biochemical and organic synthesis processes, contributing to the development of diverse compounds with potential applications in multiple fields of science (Cheung & Shoolingin‐Jordan, 1997).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride is the somatostatin receptors in the human body . Somatostatin receptors play a crucial role in the regulation of endocrine and nervous system function by inhibiting the secretion of several other hormones such as growth hormone, insulin, and gastrin.

Mode of Action

The compound interacts with its targets through its pharmacophore , an aromatic ring . This aromatic ring interacts with a hydrophobic pocket on the somatostatin receptor . This interaction triggers a series of biochemical reactions that lead to the inhibition of hormone secretion.

Análisis Bioquímico

Biochemical Properties

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with somatostatin receptors in the human body . The aromatic ring of this compound interacts with a hydrophobic pocket on the receptor, facilitating binding and subsequent biochemical effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with somatostatin receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific experimental conditions used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s aromatic ring interacts with hydrophobic pockets on target proteins, such as somatostatin receptors . This binding can result in enzyme inhibition or activation, depending on the target protein’s role in cellular processes. Additionally, changes in gene expression may occur due to altered signaling pathways, further influencing cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the appropriate dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in animal studies to ensure safe and effective use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and stability in aqueous solutions facilitate its transport across cell membranes, allowing it to reach its target sites effectively.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments

Propiedades

IUPAC Name |

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQGYGQQJMLUMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803561-05-8 |

Source

|

| Record name | 2-amino-3-(2,4,6-trimethylphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)